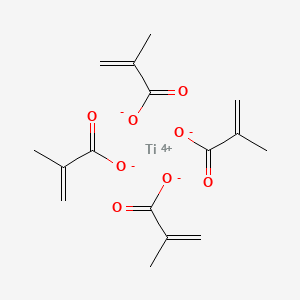

Titanium(4+) methacrylate

Description

While direct references to this compound are absent in the provided evidence, analogous titanium(IV) compounds (e.g., titanium alkoxides, chlorides, and hybrid methacrylate-based materials) offer insights into its hypothetical properties. Titanium(4+) methacrylate likely exhibits high reactivity due to the electrophilic Ti⁴⁺ center and the polymerizable methacrylate groups, enabling crosslinking in polymeric matrices or surface functionalization .

Properties

CAS No. |

69064-20-6 |

|---|---|

Molecular Formula |

C16H20O8Ti |

Molecular Weight |

388.19 g/mol |

IUPAC Name |

2-methylprop-2-enoate;titanium(4+) |

InChI |

InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |

InChI Key |

OZEJSNMTATYGKV-UHFFFAOYSA-J |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Titanium(4+) Methacrylate

Coordination Polymerization with Methacrylic Acid and Methyl Methacrylate

One of the most established methods to prepare this compound involves the reaction of titanium(IV) alkoxides with a mixture of methyl methacrylate (MMA) and methacrylic acid (MAA). The process forms ionomers where titanium(IV) ions act as crosslinkers by coordinating with the carboxylate groups (-COO⁻) of deprotonated methacrylic acid.

Procedure Summary:

- Methyl methacrylate and methacrylic acid are purified by conventional methods.

- Titanium(IV) tetraisopropoxide (Ti(O-iPr)₄) is used as the titanium(IV) source without further purification.

- The molar ratio of methacrylic acid to titanium(IV) is typically maintained at 4:1.

- Titanium(IV) alkoxide is added to the MMA/MAA mixture and allowed to stand at ambient temperature for 1 hour, during which neutralization occurs, generating titanium(4+) complexes and alcohol byproducts.

- Benzoyl peroxide is added as a radical initiator.

- The mixture is bulk-polymerized in a mold at 70°C for 2 hours, then at 95°C for 24 hours under dry nitrogen.

- Post-polymerization, the ionomers are dried under vacuum at 95°C for 24 hours to remove residual alcohols and impurities.

Chemical Reaction:

$$

\text{Ti(OR)}_4 + \text{MAA} \rightarrow \text{Ti}^{4+} \text{-methacrylate complex} + \text{ROH}

$$

Where $$ \text{OR} $$ is the alkyl group from the titanium alkoxide, and MAA is deprotonated methacrylic acid (CH₂=C(CH₃)COO⁻).

Key Observations:

- The reaction is exothermic and rapid, with immediate color change upon mixing.

- The resulting ionomers are transparent and stable with no precipitate formation over months.

- Titanium(4+) acts as an effective crosslinker, enhancing thermal and mechanical properties of the polymer matrix.

- Dynamic mechanical thermal analysis (DMTA) shows a rubbery state maintained up to 350°C, indicating high thermal stability.

- Crosslink density and viscoelastic properties increase with titanium(4+) content.

| Parameter | Condition/Value |

|---|---|

| Molar ratio [MAA]/[Ti(IV)] | 4:1 |

| Polymerization temperature | 70°C (2 h), then 95°C (24 h) |

| Atmosphere | Dry nitrogen |

| Post-polymerization drying | 95°C, 24 h under vacuum |

| Thermal stability | Rubber state up to 350°C |

| Crosslinking effect | Increased storage modulus (E') with Ti(IV) content |

This method was detailed by Yasuo Gotoh et al. and is considered a robust approach for preparing this compound ionomers with excellent thermal resistance and mechanical strength.

Synthesis via Titanium(IV) Chloride and Methacrylate Ligands under Mild Conditions

Another approach involves reacting titanium(IV) chloride (TiCl₄) with methacrylate-containing ligands or analogues under mild conditions, often in alcoholic solvents with base addition to facilitate deprotonation and coordination.

For example, in the synthesis of titanium(IV) oxo-clusters, TiCl₄ reacts with ligands such as N,2-dihydroxybenzamide in methanol, in the presence of a base like potassium hydroxide (KOH). Although this example uses a related ligand rather than methacrylate, the principles of coordination chemistry and cluster formation are analogous.

Reaction Summary:

- TiCl₄ is combined with methacrylate or similar ligands in methanol.

- KOH is added to deprotonate the ligands, enabling coordination to titanium(IV).

- The reaction is typically carried out at room temperature, leading to the formation of tetranuclear titanium oxo-clusters.

- The low pH and molar ratios influence the nuclearity and structure of the titanium complexes formed.

| Reagents | Molar Ratio | Conditions | Product |

|---|---|---|---|

| TiCl₄ + Ligand + KOH | 1:2:2 | Room temperature, methanol solvent | Tetranuclear titanium oxo-cluster |

This method highlights the importance of pH control, ligand deprotonation, and reaction stoichiometry in directing the formation of titanium(IV)-methacrylate complexes or clusters.

Polymerization Techniques Incorporating this compound

In some cases, this compound is prepared in situ during polymerization processes, such as radical polymerization of methyl methacrylate in the presence of titanium precursors.

- Initiators like benzoyl peroxide or persulfate salts are used.

- Polymerization is conducted under inert atmosphere (nitrogen) at elevated temperatures (70–95°C).

- Titanium alkoxides or chlorides are introduced to coordinate with methacrylate units during polymer growth.

- Post-polymerization treatments include drying and thermal curing to enhance crosslinking.

This approach allows the formation of composite materials where this compound acts as a crosslinking agent within the polymer matrix, improving mechanical and thermal properties.

Comparative Analysis of Preparation Methods

| Preparation Method | Titanium Source | Ligand Source | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Coordination polymerization with Ti(O-iPr)₄ and MMA/MAA | Titanium(IV) tetraisopropoxide | Methyl methacrylate and methacrylic acid | Ambient mixing, polymerization at 70–95°C, nitrogen atmosphere | High thermal stability, transparent ionomers, controlled crosslinking | Requires careful removal of alcohol byproducts |

| TiCl₄ reaction with methacrylate-like ligands in methanol + KOH | Titanium(IV) chloride | Methacrylate analogues or hydroxamate ligands | Room temperature, methanol solvent, basic conditions | Formation of well-defined titanium oxo-clusters, mild conditions | Limited to cluster formation, less direct polymer application |

| In situ polymerization with titanium precursors and MMA | Ti alkoxides or chlorides | Methyl methacrylate | Radical polymerization at 70–95°C, inert atmosphere | Integration into polymer matrix, scalable | Complexity in controlling crosslink density |

Research Findings and Data Summary

- Infrared spectroscopy confirms coordination of titanium(4+) ions to carboxylate groups in methacrylate polymers, evidenced by shifts in COO⁻ stretching frequencies.

- Wide-angle X-ray scattering shows crosslinking points formed by titanium(4+) ions.

- Dynamic mechanical thermal analysis reveals that titanium(4+) crosslinked methacrylate polymers maintain a rubbery state up to 350°C, with increased storage modulus correlating with titanium content.

- UV-Vis absorption studies indicate strong UV absorption due to titanium coordination, beneficial for optical applications.

- The crosslink density can be tuned by adjusting the molar ratio of methacrylic acid to titanium(4+).

| Property | Observation |

|---|---|

| IR Spectra | Coordination of Ti(4+) to COO⁻ groups |

| Thermal Stability | Rubber state up to 350°C |

| Mechanical Modulus | Increases with Ti(4+) content |

| Optical Absorption | Strong UV absorption due to Ti(4+) |

| Crosslink Density | Controlled by [MAA]/[Ti(4+)] ratio |

These findings underscore the effectiveness of this compound as a crosslinking agent in methacrylate-based polymers, enhancing their thermal and mechanical performance.

Chemical Reactions Analysis

Types of Reactions

Titanium(4+) methacrylate undergoes various chemical reactions, including:

Polymerization: It can initiate polymerization reactions, particularly in the formation of polymethyl methacrylate (PMMA).

Coordination Reactions: It can form complexes with other ligands, leading to the creation of new coordination compounds.

Common Reagents and Conditions

Polymerization: Common reagents include free radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve temperatures ranging from 60°C to 80°C.

Coordination Reactions: Reagents such as phosphonate or acetate ligands are used, and reactions are often carried out in solvents like ethanol or methanol.

Major Products Formed

Polymethyl Methacrylate (PMMA): A major product formed through polymerization reactions.

Titanium Coordination Complexes: Various complexes formed through coordination reactions with different ligands.

Scientific Research Applications

Composite Materials

Titanium(4+) methacrylate is used to enhance the mechanical properties of polymer composites. Studies indicate that it can form strong bonds with polymers such as poly(methyl methacrylate), leading to improved durability and strength. The incorporation of titanium nanoparticles into these composites has been shown to enhance antibacterial properties, making them suitable for medical applications such as denture bases and other devices.

Crosslinking Agent

In the development of ionomers, this compound acts as an effective crosslinking agent. Research has demonstrated that ionomers formed from poly(methyl methacrylate-co-methacrylic acid) exhibit enhanced mechanical properties and heat resistance when crosslinked with titanium(4+) ions. These materials maintain their structural integrity at elevated temperatures, which is critical for applications requiring thermal stability .

| Property | Polymer Type | Effect of this compound |

|---|---|---|

| Mechanical Strength | Poly(methyl methacrylate) | Increased durability |

| Heat Resistance | Ionomers | Maintained structural integrity at high temperatures |

| Antibacterial Properties | Composites with titanium nanoparticles | Enhanced antibacterial efficacy |

Catalysis

This compound has also been investigated for its catalytic properties. Its coordination chemistry allows it to act as a catalyst in various chemical reactions, particularly in polymerization processes. For instance, studies have shown that titanium dioxide nanoparticles can initiate the polymerization of methyl methacrylate, leading to novel polymeric materials with unique properties .

Biocompatibility

Research indicates that titanium compounds, including this compound, exhibit biocompatibility, particularly in dental applications. The incorporation of titanium dioxide nanoparticles into poly(methyl methacrylate) has been shown to enhance both mechanical strength and antibacterial properties, making these materials suitable for use in dental prosthetics and other medical devices .

Potential Cytotoxicity

While the biocompatibility of this compound is promising, ongoing research is focused on understanding its interactions with biological systems to assess potential cytotoxic effects on human cells. This area remains an active field of study as researchers seek to optimize formulations for safe biomedical use.

Study 1: Crosslinked Methacrylate Ionomers

A study investigated the preparation and properties of poly(methyl methacrylate-co-methacrylic acid) ionomers crosslinked by titanium(4+). The results indicated that these ionomers exhibited excellent mechanical properties and heat resistance due to effective crosslinking by titanium ions. The study highlighted the potential for these materials in high-performance applications where thermal stability is crucial .

Study 2: Antibacterial Composites

Another research project focused on the incorporation of titanium dioxide nanoparticles into poly(methyl methacrylate) matrices. The findings demonstrated significant improvements in both mechanical strength and antibacterial activity, suggesting that such composites could be effectively utilized in dental applications where hygiene and durability are paramount .

Mechanism of Action

The mechanism by which titanium(4+) methacrylate exerts its effects involves the coordination of methacrylate ligands to the titanium center. This coordination enhances the reactivity of the titanium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other molecules, which can lead to the initiation of polymerization reactions or the stabilization of biomolecules in drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Titanium(4+) Compounds

Titanium(4+) Tetrachloride (TiCl₄)

- Structure and Reactivity : TiCl₄ is a tetrahedral, highly Lewis-acidic compound used as a precursor in TiO₂ synthesis and Ziegler-Natta catalysis. Unlike titanium methacrylate, TiCl₄ lacks organic ligands, making it more hydrolytically unstable .

- Applications: Primarily employed in industrial catalysis and nanomaterials. Methacrylate derivatives, by contrast, are tailored for biocompatible coatings (e.g., orthopedic implants) .

| Property | Titanium(4+) Methacrylate (Hypothetical) | Titanium(4+) Tetrachloride |

|---|---|---|

| Formula | Likely Ti(C₄H₅O₂)₄ | TiCl₄ |

| Coordination Geometry | Octahedral (predicted) | Tetrahedral |

| Hydrolytic Stability | Moderate (organic ligands reduce H₂O sensitivity) | Low (rapid hydrolysis) |

| Key Applications | Polymer composites, biomedical coatings | Catalysis, TiO₂ synthesis |

Titanium(4+) Tetrapropan-2-olate (Ti(OⁱPr)₄)

- Structure and Reactivity : A titanium alkoxide with four isopropoxide ligands. Its stability and solubility in organic solvents contrast with the polar methacrylate ligands, which enhance compatibility with polymers like PMMA .

- Thermal Behavior : Ti(OⁱPr)₄ decomposes above 200°C, forming TiO₂. Methacrylate derivatives may decompose at lower temperatures due to organic ligand instability .

Titanium(4+)-Methacrylate Hybrid Composites

- For example, annealing at 120°C optimizes dielectric performance, whereas higher temperatures induce phase separation and conductivity changes .

- Biomedical Coatings : Methacrylate-functionalized titanium surfaces (e.g., GelMA coatings) prevent biofilm formation and enhance protein resistance. These systems rely on methacrylate’s polymerizable groups rather than direct Ti–methacrylate bonding .

Research Findings and Limitations

- Electrical Properties: PMMA:TiO₂ nanocomposites exhibit frequency-dependent conductivity, peaking at 120°C annealing. Methacrylate-Ti complexes could offer similar tunability but with enhanced adhesion to organic matrices .

- Biocompatibility : Methacrylate coatings on titanium implants reduce immune responses and bacterial adhesion. Computational models (e.g., molecular dynamics) predict optimal ligand densities for protein resistance .

- Analogous titanium alkoxides (e.g., Ti(OⁱPr)₄) require anhydrous conditions, suggesting similar synthetic hurdles .

Biological Activity

Titanium(4+) methacrylate is a coordination compound with significant potential in various biomedical applications, particularly due to its biocompatibility and antimicrobial properties. This article delves into its biological activity, focusing on its synthesis, interactions with biological systems, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of titanium tetrachloride with methacrylic acid and isopropanol, yielding titanium methacrylate triisopropoxide along with hydrochloric acid as a byproduct. The presence of methacrylate ligands contributes to the compound's unique reactivity and stability, making it suitable for applications in materials science and biomedicine.

Biocompatibility and Antimicrobial Activity

Research indicates that titanium-based compounds exhibit biocompatibility, particularly in dental applications. This compound has shown promising results in enhancing the mechanical properties and antibacterial efficacy of polymethyl methacrylate (PMMA) composites used in dental prosthetics. The incorporation of titanium dioxide (TiO2) nanoparticles into PMMA has been demonstrated to improve its mechanical strength while providing antibacterial properties against cariogenic bacteria such as Streptococcus mutans .

Case Studies

- Antimicrobial Properties : A study evaluated the antimicrobial activity of titanium(IV) oxo complexes incorporated into PMMA matrices. The results indicated significant antimicrobial effects against both Gram-positive and Gram-negative bacterial strains, with no cytotoxicity observed in murine fibroblast cell lines .

- Bacterial Adhesion Reduction : Another investigation focused on the adhesion of Streptococcus mutans to PMMA resin bases modified with TiO2 nanoparticles. The study found that increasing concentrations of TiO2 reduced bacterial adhesion significantly, demonstrating a decrease from 73% coverage on pure PMMA to below 25% on samples with high TiO2 content .

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Titanium(4+) tetrapropan-2-olate | Similar structure but lacks 2-methylprop-2-enoate | Lacks specific reactivity associated with methacrylate |

| Titanium(4+) 2-(bis(2-hydroxyethyl)amino)ethanolate propan-2-olate | Contains different ligands affecting reactivity | Different coordination environment alters catalytic properties |

| Titanium(4+) octadecanoate propan-2-olate | Features longer chain carboxylate ligand | Affects solubility and hydrophobicity compared to shorter chains |

The combination of 2-methylprop-2-enoate and propan-2-olate ligands in this compound imparts specific reactivity patterns that are not present in other titanium compounds, enhancing its utility in specialized applications within catalysis and materials science.

Viscoelastic Properties

This compound has been shown to enhance the viscoelastic properties of polymers. In one study, ionomers of poly(methyl methacrylate-co-methacrylic acid) crosslinked by titanium ions exhibited improved heat resistance and mechanical stability. The presence of Ti4+ ions effectively crosslinked molecular chains, which contributed to the material's durability under thermal stress .

Q & A

Q. What are the critical experimental parameters for synthesizing titanium(4+) methacrylate with high purity?

Methodological considerations include precise control of reaction stoichiometry (e.g., titanium precursor-to-methacrylate ratio), solvent selection (anhydrous conditions to prevent hydrolysis), and temperature optimization (typically 60–80°C under inert atmosphere). Characterization via FTIR (to confirm methacrylate ligand coordination) and elemental analysis (for Ti:C ratio validation) is essential .

Q. Which spectroscopic techniques are most reliable for confirming the coordination structure of this compound?

Key techniques include:

- FTIR : Detect shifts in C=O (1650–1700 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches to confirm ligand binding .

- NMR : ¹³C NMR can resolve methacrylate carbon environments, though paramagnetic Ti(IV) may broaden signals .

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural evidence but requires high-quality crystals, which may be challenging due to hydrolytic sensitivity .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document all variables rigorously:

- Precursor sources (e.g., titanium tetrachloride vs. alkoxides).

- Solvent purity (e.g., molecular sieves for drying).

- Detailed synthetic steps (time, stirring rate, quenching methods). Publish supplementary materials with raw data (e.g., NMR spectra, XRD patterns) to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound complexes?

Example scenario: Discrepancies in FTIR peak assignments for methacrylate binding modes.

- Cross-validation : Use complementary techniques (e.g., Raman spectroscopy, EXAFS) to confirm ligand coordination .

- Computational modeling : DFT calculations (e.g., Gaussian or ORCA) to simulate vibrational spectra and compare with experimental data .

- Literature benchmarking : Compare findings with peer-reviewed studies using similar precursors (e.g., Ti(OiPr)₄ vs. TiCl₄) .

Q. What computational methods are suitable for predicting the reactivity of this compound in polymerization systems?

- Molecular Dynamics (MD) : Simulate crosslinking behavior in methacrylate-based polymers.

- Density Functional Theory (DFT) : Calculate binding energies between Ti(IV) and methacrylate ligands to assess stability.

- Transition State Analysis : Model catalytic pathways for titanium-initiated polymerization . Software recommendations: Gaussian, VASP, or CP2K with validated basis sets for transition metals .

Q. What strategies mitigate hydrolysis during this compound storage and handling?

Q. How can this compound’s role in hybrid nanocomposites be systematically evaluated?

Design experiments to assess:

- Mechanical properties : Tensile testing of polymer-Ti composites.

- Thermal stability : TGA/DSC to compare degradation profiles.

- Morphology : TEM/SEM to analyze dispersion and interfacial bonding. Control variables include Ti loading (0.1–5 wt%) and curing conditions .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing variability in this compound polymerization kinetics?

- Non-linear regression : Fit kinetic data (e.g., DSC exotherms) to models like Avrami or Kamal-Sourour.

- Error propagation analysis : Quantify uncertainties in rate constants derived from DSC or rheometry .

- Principal Component Analysis (PCA) : Identify dominant variables (e.g., temperature, initiator concentration) affecting reaction rates .

Q. How can researchers validate this compound structural data against authoritative databases?

- NIST Chemistry WebBook : Compare experimental FTIR/Raman spectra with reference data for titanium complexes .

- Cambridge Structural Database (CSD) : Cross-check XRD parameters (e.g., lattice constants) with reported Ti-methacrylate structures .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical standards in publishing this compound research?

- Data transparency : Share raw spectra, crystallographic files (.cif), and synthetic protocols in supplementary materials.

- Conflict of interest : Disclose funding sources (e.g., industry partnerships) that might influence interpretation .

- Authorship criteria : Clearly define contributions (e.g., synthesis, modeling, writing) per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.